molecular formula C8H10N2O4 B8803265 4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester CAS No. 35629-42-6

4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester

Cat. No. B8803265
CAS RN: 35629-42-6
M. Wt: 198.18 g/mol
InChI Key: GWMNQIHIUZOPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35629-42-6

Product Name

4-Oxazolecarboxylic acid, 2-(acetylamino)-, ethyl ester

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 2-acetamido-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

GWMNQIHIUZOPHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 g (6.40 mmol) 2-Amino-oxazole-4-carboxylic acid ethyl ester and 9.1 mL (96.3 mmol) acetic acid anhydride are stirred for 2 d at rt. The mixture is concentrated in vacuo to yield the desired product which is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.1 ml (96.3 mmol) acetic acid anhydride are stirred at r.t. over night. The solvent is removed in vacuo. Toluene is added and evaporated. This procedure is repeated three times.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.